2-chloro-6-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
2-chloro-6-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H21ClFN9O and its molecular weight is 481.92. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the bird flu influenza H5N1 virus. This suggests potential applications in developing treatments for viral infections (Hebishy et al., 2020).
Antitubercular Activity
Research into benzofuran and benzo[d]isothiazole derivatives highlighted their effectiveness in inhibiting Mycobacterium tuberculosis DNA GyrB, suggesting a therapeutic potential for treating tuberculosis (Reddy et al., 2014).
Anticancer Properties
Compounds with structural similarities to the queried chemical have been explored for their anticancer properties. For instance, derivatives of 6-fluorobenzothiazole substituted pyrazole analogues have been synthesized and screened for antimicrobial and antioxidant activities, indicating a possible application in cancer therapy (Raparla et al., 2013).
Tuberculostatic Activity
A study on the synthesis and tuberculostatic activity of 4-substituted 3,4,5,6-tetrahydro-2H-[1,2′]-bis-pyrazine derivatives, starting from 2-chloro-3-cyanopyrazine, demonstrated promising results against tuberculosis, indicating the potential of related compounds in treating this disease (Foks et al., 2005).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN9O/c23-16-3-1-4-17(24)18(16)21(34)25-7-8-33-20-15(13-30-33)19(28-14-29-20)31-9-11-32(12-10-31)22-26-5-2-6-27-22/h1-6,13-14H,7-12H2,(H,25,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNFVPPBEOFEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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